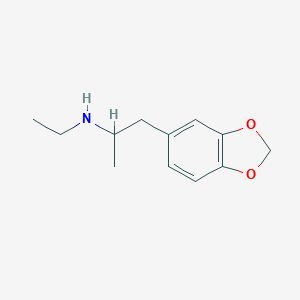







|
REACTION_CXSMILES
|
CS(C)=O.O=C1CCC(=O)N1OC(=O)CCC(NC[CH:20]1[O:24][C:23]2[CH:25]=[CH:26][C:27]([CH2:29][CH:30]([N:32](CC)[C:33](=O)[C:34](F)(F)F)[CH3:31])=[CH:28][C:22]=2[O:21]1)=O>P([O-])([O-])([O-])=O.[K+].[K+].[K+].CN(C=O)C>[CH3:34][CH2:33][NH:32][CH:30]([CH2:29][C:27]1[CH:26]=[CH:25][C:23]2[O:24][CH2:20][O:21][C:22]=2[CH:28]=1)[CH3:31] |f:2.3.4.5|
|


|
Name
|
|
|
Quantity
|
8.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)C
|
|
Name
|
2L
|
|
Quantity
|
12 mg
|
|
Type
|
reactant
|
|
Smiles
|
O=C1N(C(CC1)=O)OC(CCC(=O)NCC1OC2=C(O1)C=CC(=C2)CC(C)N(C(C(F)(F)F)=O)CC)=O
|
|
Name
|
|
|
Quantity
|
1.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
|
|
Quantity
|
6.7 mL
|
|
Type
|
solvent
|
|
Smiles
|
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
to stir at room temperature 48 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was maintained below room temperature
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting conjugate was placed in a dialysis tube
|
|
Type
|
CUSTOM
|
|
Details
|
(10,000 MW cut-off) and was dialyzed in 1 L of 70% DMSO in 50 mM potassium phosphate (pH 7.5, 3 changes, at least 3 hours each), 1 L of 50% DMSO in 50 mM potassium phosphate (at least 3 hours), 1 L of 30% DMSO in 50 mM potassium phosphate (at least 3 hours)
|
|
Type
|
CUSTOM
|
|
Details
|
1 L of 10% DMSO in 50 mM potassium phosphate (at least 3 hours)
|
|
Type
|
CUSTOM
|
|
Details
|
at room temperature
|
|
Type
|
CUSTOM
|
|
Details
|
The trifluoroacetamido group of the conjugate was deprotected by dialysis of the resulting conjugate against 10% ammonium hydroxide for 3 days (1 L each for approximately 24 hours each),
|
|
Duration
|
24 h
|
|
Type
|
CUSTOM
|
|
Details
|
followed by 6 changes with 50 mM potassium phosphate (pH 7.5) at 4° C.
|
|
Type
|
CONCENTRATION
|
|
Details
|
The protein concentration
|
|
Type
|
CUSTOM
|
|
Details
|
A total of 45 mL of the conjugate was obtained
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |